REACTION_CXSMILES
|
[C:1]1([N:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:8]2[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:22]1([NH:28][NH2:29])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>CO>[C:22]1([NH:28][N:29]=[CH:12][C:11]2[CH:14]=[CH:15][C:8]([N:7]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[CH:9][CH:10]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=O)C=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added to 500 ml 3-neck round bottom flask
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Type
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CUSTOM
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Details
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equipped with a reflux condenser and a mechanical stirrer
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Type
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TEMPERATURE
|
Details
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The mixture was mildly heated by a heating mantle until all solid
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 0.5 hour
|
Duration
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0.5 h
|
Type
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FILTRATION
|
Details
|
The yellow precipitated product was filtered off
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Type
|
WASH
|
Details
|
washed with a large amount of methanol
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NN=CC1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.7 g | |
YIELD: PERCENTYIELD | 86.7% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |